molecular formula C21H19NO4S2 B11669459 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate

Cat. No.: B11669459
M. Wt: 413.5 g/mol
InChI Key: QIRIIKZUOKPRFW-LDADJPATSA-N
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Description

4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE involves multiple steps. One common method includes the reaction of 3-ethyl-4-oxo-2-sulfanylidenethiazolidine with 2-methoxyphenyl 3-methylbenzoate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5E)-3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE
  • 4-{[(5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE

Uniqueness

4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H19NO4S2

Molecular Weight

413.5 g/mol

IUPAC Name

[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methylbenzoate

InChI

InChI=1S/C21H19NO4S2/c1-4-22-19(23)18(28-21(22)27)12-14-8-9-16(17(11-14)25-3)26-20(24)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3/b18-12+

InChI Key

QIRIIKZUOKPRFW-LDADJPATSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)OC)SC1=S

Origin of Product

United States

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